Cas no 1245149-27-2 (1-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one)
1-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one Chemical and Physical Properties
Names and Identifiers
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- 1-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one
- 2-(4-fluorophenyl)-4H-pyrazol-3-one
- 2-(4-FLUOROPHENYL)-2,4-DIHYDRO-3H-PYRAZOL-3-ONE
- N13043
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- Inchi: 1S/C9H7FN2O/c10-7-1-3-8(4-2-7)12-9(13)5-6-11-12/h1-4,6H,5H2
- InChI Key: MMUTYAHOABILOA-UHFFFAOYSA-N
- SMILES: FC1C=CC(=CC=1)N1C(CC=N1)=O
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 234
- XLogP3: 1.1
- Topological Polar Surface Area: 32.7
1-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B437770-10mg |
1-(4-Fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one |
1245149-27-2 | 10mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B437770-50mg |
1-(4-Fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one |
1245149-27-2 | 50mg |
$ 210.00 | 2022-06-07 | ||
| TRC | B437770-100mg |
1-(4-Fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one |
1245149-27-2 | 100mg |
$ 295.00 | 2022-06-07 | ||
| Chemenu | CM219760-250mg |
2-(4-fluorophenyl)-2,4-dihydro-3H-pyrazol-3-one |
1245149-27-2 | 96% | 250mg |
$379 | 2023-11-21 | |
| Chemenu | CM219760-500mg |
2-(4-fluorophenyl)-2,4-dihydro-3H-pyrazol-3-one |
1245149-27-2 | 96% | 500mg |
$680 | 2023-11-21 | |
| Chemenu | CM219760-1g |
2-(4-fluorophenyl)-2,4-dihydro-3H-pyrazol-3-one |
1245149-27-2 | 96% | 1g |
$865 | 2023-11-21 | |
| Enamine | EN300-125300-50mg |
1-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one |
1245149-27-2 | 95.0% | 50mg |
$166.0 | 2023-10-02 | |
| Enamine | EN300-125300-100mg |
1-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one |
1245149-27-2 | 95.0% | 100mg |
$248.0 | 2023-10-02 | |
| Enamine | EN300-125300-250mg |
1-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one |
1245149-27-2 | 95.0% | 250mg |
$353.0 | 2023-10-02 | |
| Enamine | EN300-125300-500mg |
1-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one |
1245149-27-2 | 95.0% | 500mg |
$557.0 | 2023-10-02 |
1-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one Related Literature
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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Jason Wan Lab Chip, 2020,20, 4528-4538
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
Additional information on 1-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one
Comprehensive Overview of 1-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one (CAS No. 1245149-27-2)
1-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one (CAS No. 1245149-27-2) is a fluorinated heterocyclic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural properties. The presence of a fluorophenyl moiety and a pyrazolone ring makes it a versatile intermediate for synthesizing bioactive molecules. Researchers are increasingly exploring its potential in drug discovery, particularly in targeting inflammatory pathways and enzyme inhibition, aligning with the growing demand for precision medicine.
In recent years, the compound has been linked to studies on kinase inhibitors and antioxidant agents, addressing trending topics like "next-generation therapeutics" and "oxidative stress management." Its 4,5-dihydro-1H-pyrazol-5-one core is structurally analogous to several FDA-approved drugs, sparking interest in repurposing strategies—a hot topic in AI-driven drug development. Users frequently search for terms such as "fluorophenyl derivatives in medicine" or "pyrazolone-based drug design," reflecting its relevance in modern research.
From a synthetic chemistry perspective, CAS No. 1245149-27-2 serves as a scaffold for modular modifications, enabling the creation of libraries for high-throughput screening. This aligns with the industry's shift toward fragment-based drug discovery—a frequently queried term in scientific databases. The compound’s fluorine substitution also enhances metabolic stability, a critical factor in optimizing pharmacokinetics, as highlighted in popular queries like "improving drug half-life with fluorinated compounds."
Environmental and sustainability concerns have further propelled interest in 1-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one. Its potential application in green chemistry workflows, such as catalyst-free reactions or solvent-free synthesis, resonates with searches for "eco-friendly heterocyclic synthesis." Laboratories are increasingly adopting these practices to reduce waste, a trend amplified by regulatory pressures and public demand for sustainable science.
Analytical characterization of this compound involves advanced techniques like NMR spectroscopy and mass spectrometry, topics frequently explored in academic forums. The fluorine NMR signal (¹⁹F-NMR) is particularly valuable for tracking molecular interactions, a niche yet growing area in structural biology searches. Additionally, computational studies leveraging AI-powered molecular docking have identified its binding affinities for proteins like COX-2, linking it to popular inquiries about "AI in drug target prediction."
In summary, 1-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one (CAS No. 1245149-27-2) exemplifies the intersection of traditional medicinal chemistry and cutting-edge technologies. Its multifaceted applications—from small-molecule therapeutics to sustainable synthesis—ensure its continued prominence in both academic and industrial research, addressing the most pressing questions in contemporary science.
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